

Comparative Spectroscopic Analysis: Validating N-cyclohexyl-4-methoxy-3-nitrobenzamide

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Compound of Interest

Compound Name: *N-cyclohexyl-4-methoxy-3-nitrobenzamide*

Cat. No.: B11021825

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Structural Logic & Resonance Prediction

Before analyzing the spectrum, we must establish the expected magnetic environment.^[2] The molecule consists of an electron-deficient aromatic core linked to an aliphatic cyclohexane ring via an amide bond.^[1]

- The Aromatic Core (Spin System): The 1,2,4-trisubstituted benzene ring (1-amide, 3-nitro, 4-methoxy) creates a distinct splitting pattern.^{[1][2]}
 - H-2 (d, ~2.0 Hz): Located between two strong electron-withdrawing groups (Nitro and Carbonyl).^[1] This will be the most deshielded (downfield) signal.^[1]
 - H-6 (dd, ~8.5, 2.0 Hz): Ortho to the carbonyl, meta to the nitro.
 - H-5 (d, ~8.5 Hz): Ortho to the electron-donating Methoxy group.^[1] This will be the most shielded (upfield) aromatic signal.^[1]
- The Linker: The formation of the amide bond replaces the carboxylic acid proton (10-13 ppm, disappeared) with an amide NH (6-8 ppm, appeared).

- The Aliphatic Chain: The cyclohexyl ring, previously attached to an amine, is now attached to an amide.[2] The methine proton (N-CH) will shift significantly downfield due to the anisotropy of the carbonyl group.[1]

Experimental Protocol: NMR Sample Preparation

To ensure high-resolution data capable of resolving the meta-couplings, follow this strict preparation protocol.

Materials:

- Solvent: Chloroform-d () is preferred for resolution.[1] Use DMSO- only if solubility is poor, as it broadens the amide NH peak due to hydrogen bonding.[1]
- Standard: TMS (Tetramethylsilane) internal standard (0.00 ppm).[1][3]
- Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent).

Workflow:

- Massing: Weigh 5–10 mg of the dried, purified solid.
- Solvation: Add 0.6 mL . Vortex until fully dissolved.[1] Note: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts.
- Acquisition: Run a standard proton sequence (zg30) with at least 16 scans to resolve the low-intensity aromatic satellites.

Comparative Data Analysis

The table below contrasts the diagnostic signals of the product against its starting materials. This is the primary mechanism for determining reaction completion.[1]

Table 1: Diagnostic Chemical Shift Comparison (

, 400 MHz)

Proton Region	Precursor A (Acid)	Precursor B (Amine)	Target Product (Amide)	Validation Criteria
Acid/Amide H	10.0–13.0 ppm (Broad Singlet)	~1.5 ppm ()	6.0–6.5 ppm (Broad Doublet)	Disappearance of Acid OH is the primary confirmation of coupling.[1]
Aromatic H-2	8.4–8.5 ppm (d)	N/A	8.1–8.2 ppm (d, J~2.2Hz)	Remains the most downfield aromatic signal; slightly shielded vs. acid.[1]
Aromatic H-6	8.2–8.3 ppm (dd)	N/A	7.9–8.0 ppm (dd, J~8.6, 2.2Hz)	Diagnostic doublet of doublets pattern must be preserved.[1][2]
Aromatic H-5	7.2–7.3 ppm (d)	N/A	7.0–7.1 ppm (d, J~8.6Hz)	Upfield aromatic signal (shielded by -OMe).[1]
N-CH (Cyclohexyl)	N/A	2.6–2.7 ppm (m)	3.9–4.1 ppm (m)	CRITICAL: The +1.3 ppm downfield shift confirms N-acylation.[1]
Methoxy (-OCH3)	4.0 ppm (s)	N/A	3.9–4.0 ppm (s)	Strong singlet integrating to 3H. [1]
Cyclohexyl (-CH2)	N/A	1.0–1.9 ppm (m)	1.1–2.1 ppm (m)	Complex multiplets integrating to 10H total.[1]

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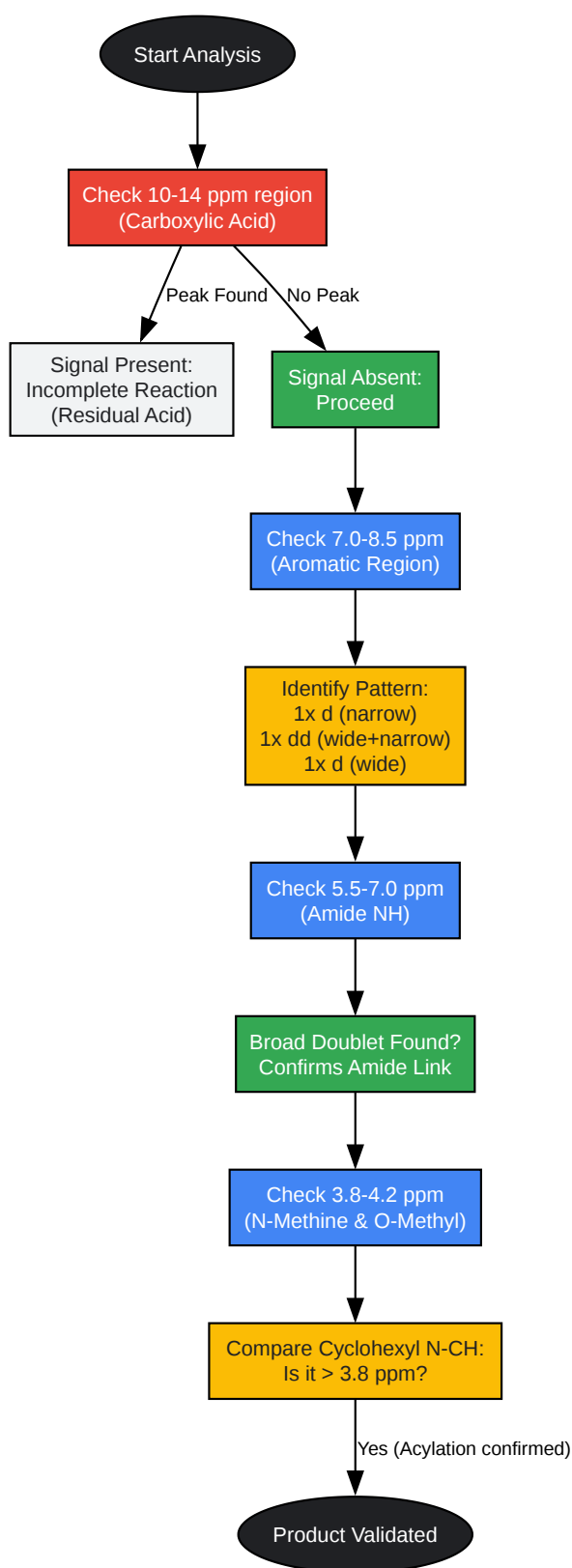
Technical Note: The Amide NH signal (6.0–6.5 ppm) often appears as a broad doublet because it couples to the adjacent cyclohexyl methine proton (

Hz).[1] In the amine precursor, the

is a broad singlet that exchanges rapidly.[2]

Structural Assignment Logic (Decision Tree)

Use the following logic flow to interpret the spectrum and troubleshoot impurities.



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Figure 1: Step-by-step logic flow for validating the formation of the amide bond and purity of the benzamide derivative.

Detailed Signal Interpretation

A. The "Fingerprint" Region (7.0 – 8.5 ppm)

The 3-nitro-4-methoxy substitution pattern is unique.^[1]

- The "Deshielded" Proton (H-2): Look for a small doublet at ~8.2 ppm.^[1] The coupling constant () should be small (~2.2 Hz) because it is coupling to H-6 across four bonds (meta-coupling).^[1]
- The "Shielded" Proton (H-5): Look for a doublet at ~7.1 ppm.^[1] This proton is adjacent to the electron-donating methoxy group.^[1] Its coupling constant will be larger (~8.6 Hz) due to ortho-coupling with H-6.^[1]

B. The Amide Confirmation (N-H and N-CH)

This is where the reaction success is proven.^[1]

- N-CH Shift: In the starting material (cyclohexylamine), the proton on the carbon attached to nitrogen appears near 2.6 ppm.^[1] In the product, the electron-withdrawing carbonyl group pulls electron density away, shifting this peak downfield to ~3.9–4.1 ppm.^[2]
- Overlap Warning: The N-CH multiplet often overlaps with the sharp Methoxy singlet (~3.95 ppm).^[1] You may see a sharp singlet "riding" on top of a broad multiplet.^[1] Integration is key here: The total integral for the 3.8–4.1 ppm region should be 4H (3H from Methoxy + 1H from N-CH).^[1]

Troubleshooting Common Impurities

Observed Peak	Likely Impurity	Remediation
Broad s, 10–13 ppm	Unreacted 4-methoxy-3-nitrobenzoic acid	Wash organic layer with 1M or .
m, 2.6–2.8 ppm	Unreacted Cyclohexylamine	Wash organic layer with 1M .
s, 7.26 ppm	Chloroform ()	Residual solvent; dry sample under high vacuum.[1]
s, 1.56 ppm	Water	Dry sample with or before evaporation.[1][2]

References

- General NMR Shifts of Amides: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds. Springer.[1] [Link\[1\]\[2\]](#)
- Precursor Data (4-methoxy-3-nitrobenzoic acid): National Institute of Standards and Technology (NIST).[1] Mass Spectrometry Data Center. [Link](#)
- Cyclohexylamine Spectral Data: SDBS (Spectral Database for Organic Compounds), AIST, Japan.[2] SDBS No. 108-91-8.[1] [Link\[1\]\[2\]](#)
- Amide Coupling Verification: Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] [Link](#)

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Sources

- [1. 4-Methoxy-3-nitrobenzoic acid | C8H7NO5 | CID 66640 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. rsc.org \[rsc.org\]](#)
- [3. 1H NMR Chemical Shift \[sites.science.oregonstate.edu\]](#)
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